2-Chloro-6-iodo-3-methoxypyridine
Overview
Description
2-Chloro-6-iodo-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-Chloro-6-iodo-3-methoxypyridine is C6H5ClINO . The InChI code for this compound is 1S/C6H5ClINO/c1-10-4-2-3-5 (8)9-6 (4)7/h2-3H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-6-iodo-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 269.47 . The density of this compound is 1.9±0.1 g/cm3 . It has a boiling point of 278.6±40.0 °C at 760 mmHg .Scientific Research Applications
Lithiation Pathways
2-Chloro-6-iodo-3-methoxypyridine has been investigated for its lithiation pathway with lithium dialkylamides. Research reveals the critical role of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation, suggesting a complex lithiation process involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Vibrational and Electronic Spectra Analysis
Studies using Fourier Transform Infrared (FTIR) and FT-Raman spectra have been conducted to understand the vibrational frequencies and electronic spectrum of 2-chloro-6-methoxypyridine. These studies compare experimental data with theoretical frequencies computed by Density Functional Theory (DFT), providing insights into the influence of substituents like chlorine and methoxy groups on the compound's spectral characteristics (Arjunan et al., 2011).
Reaction with Potassium Amide
The reactivity of 2-chloro-6-iodopyridine with potassium amide in liquid ammonia has been studied, showing it yields 2-aminopyridine. This reaction course is attributed to the formation of a pyridyne intermediate, showcasing the unique reactivity of halopyridines under specific conditions (Pieterse & Hertog, 2010).
Deprotonative Metalation
Research into the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights the impact of the electrophile on dimer formation during metalation. This research provides insights into the complexities of deprotonative metalation in aromatic compounds, particularly those involving 2-methoxypyridine (Nagaradja et al., 2012).
Synthesis of Furan-Fused Heterocycles
Studies have shown that 3-iodo-4-methoxypyridin-2-ones and related derivatives can be precursors for 2-substituted furan-fused heterocycles. This involves a sequential process of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, demonstrating the versatility of 2-chloro-6-iodo-3-methoxypyridine derivatives in synthesizing complex organic structures (Conreaux et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-iodo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLOTJYNXWEZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodo-3-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.